molecular formula C13H14N2 B13485362 N-methyl-4-[(pyridin-4-yl)methyl]aniline

N-methyl-4-[(pyridin-4-yl)methyl]aniline

Cat. No.: B13485362
M. Wt: 198.26 g/mol
InChI Key: CFXOMWUXHBPQSR-UHFFFAOYSA-N
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Description

N-methyl-4-[(pyridin-4-yl)methyl]aniline is an organic compound with the molecular formula C12H12N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a methyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(pyridin-4-yl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)pyridine with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(pyridin-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-methyl-4-[(piperidin-4-yl)methyl]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-4-[(pyridin-4-yl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-4-[(pyridin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[(pyridin-3-yl)methyl]aniline
  • N-methyl-4-[(pyridin-2-yl)methyl]aniline
  • N-methyl-4-[(pyridin-4-yl)ethyl]aniline

Uniqueness

N-methyl-4-[(pyridin-4-yl)methyl]aniline is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-methyl-4-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C13H14N2/c1-14-13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-9,14H,10H2,1H3

InChI Key

CFXOMWUXHBPQSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC2=CC=NC=C2

Origin of Product

United States

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